molecular formula C9H10O3 B1676427 Methyl 4-methoxybenzoate CAS No. 121-98-2

Methyl 4-methoxybenzoate

Cat. No.: B1676427
CAS No.: 121-98-2
M. Wt: 166.17 g/mol
InChI Key: DDIZAANNODHTRB-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzoate (C₉H₁₀O₃), also known as methyl anisate, is a white crystalline powder soluble in organic solvents like alcohol and ether but insoluble in water . It occurs naturally as a volatile compound in mushrooms and plants and is widely used as a flavoring agent (imparting sweet, herbal, or floral notes) and pharmaceutical intermediate . Its applications extend to organic synthesis, such as in the preparation of radiolabeled imaging agents like [(125)I]iodoDPA-713 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-anisate can be synthesized through the esterification of 4-methoxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of methyl 4-anisate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-anisate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction of methyl 4-anisate can yield 4-methoxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₀O₃
  • CAS Number : 121-98-2
  • Molecular Weight : 166.1739 g/mol

Methyl 4-methoxybenzoate is categorized as a p-methoxybenzoic acid derivative, characterized by a methoxy group attached to the benzene ring. Its sweet, balsamic flavor makes it valuable in flavoring applications.

Food and Nutrition

This compound is utilized primarily as a flavoring agent in the food industry. It imparts a sweet and anise-like flavor, making it suitable for various culinary applications. Its presence in star anise (Illicium verum) suggests potential use as a biomarker for food consumption tracking .

Table 1: Flavor Profile of this compound

Flavor CharacteristicsDescription
AromaSweet, balsamic
TasteAnise-like
SourceStar anise

Pharmaceutical Applications

Recent studies have indicated that this compound exhibits significant antioxidant , antibacterial , and cytotoxic properties. Research has demonstrated its potential as a lead compound for developing novel therapeutic agents .

Case Study: Antioxidant Activity

A study evaluated various methyl benzoates for their antioxidant properties. This compound was selected for cytotoxicity evaluation due to its high antioxidant activity. The results showed a dose-dependent decrease in cell viability, suggesting that lower concentrations could be considered for cosmetic applications .

Table 2: Biological Activities of this compound

Activity TypeObservations
AntioxidantHigh activity; potential in formulations
AntibacterialEffective against certain bacteria
CytotoxicDose-dependent effects on cell viability

Cosmetic Industry

This compound is increasingly recognized for its applications in cosmetics due to its antioxidant properties and pleasant aroma. It can serve as an ingredient in skin care products, offering both functional and sensory benefits .

Table 3: Applications in Cosmetics

Product TypeApplication
Skin CareAntioxidant agent
FragranceAroma enhancer
Hair CareNourishing properties

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including esterification of p-methoxybenzoic acid with methanol . Its derivatives are being explored for additional biological activities.

Table 4: Synthetic Methods

MethodDescription
EsterificationReaction of p-methoxybenzoic acid with methanol
O-MethylationModification of hydroxyl groups in derivatives

Mechanism of Action

The mechanism of action of methyl 4-anisate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-methoxybenzoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

(a) Alkoxy Chain Length Variations

Methyl 4-methoxybenzoate differs from esters with longer alkoxy chains (e.g., 4-ethoxy, 4-propoxy) in phase transition temperatures and yields. For example, 4-hydroxyphenyl 4-butoxybenzoate (4C2B-OH) synthesized in a study showed distinct phase behavior compared to this compound, though specific data are tabulated in supplementary materials . Longer alkoxy groups generally increase hydrophobicity and melting points.

(b) Ethyl vs. Methyl Esters

Ethyl 4-methoxybenzoate (C₁₀H₁₂O₃, MW 180.2) is a clear yellow liquid with a fruity, anise-like odor, contrasting with the solid-state nature of this compound (MW 166.15) . This difference in physical state and molecular weight influences their volatility and suitability in flavor or fragrance formulations.

(c) Substituent Position and Reactivity

  • 3-Methoxy vs. 4-Methoxy Isomers : In catalytic hydrogenation, methyl 3-methoxybenzoate showed higher conversion (65.8%) than this compound (50.1%), indicating steric or electronic effects of substituent position .
  • Chloro and Nitro Derivatives: Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate exhibit lower total phenolic content (TPC) than methyl 4-methylbenzoate but higher than this compound, suggesting substituent electronegativity impacts antioxidant capacity .

(a) Total Phenolic Content (TPC)

At 2 mg/mL, this compound showed a TPC of 201.73 µg GAE/mg, significantly lower than methyl 4-methylbenzoate (459.13 µg GAE/mg) and methyl benzoate (418.20 µg GAE/mg).

(b) Enzyme Specificity in Biodegradation

The monooxygenase system in Pseudomonas putida selectively demethylates 4-methoxybenzoate to 4-hydroxybenzoate but shows minimal activity toward 3-methoxybenzoate or sulfonated analogs, emphasizing the enzyme's para-substituent preference .

Industrial and Pharmaceutical Relevance

  • Flavor Industry: this compound’s aroma profile contrasts with ethyl 4-methoxybenzoate’s fruity notes, enabling tailored applications .
  • Drug Synthesis : Derivatives like methyl 4-acetamido-2-hydroxybenzoate serve as intermediates in pharmaceuticals, differing in reactivity due to acetamido and hydroxyl groups .

Data Tables

Table 1: Total Phenolic Content (TPC) of Methyl Benzoate Derivatives at 2 mg/mL

Compound TPC (µg GAE/mg)
Methyl benzoate 418.20
Methyl 4-methylbenzoate 459.13
This compound 201.73
Methyl 4-chlorobenzoate 278.51
Methyl 4-nitrobenzoate 201.61

Source:

Table 2: Catalytic Hydrogenation Conversion Rates

Substrate Conversion (%)
Methyl 3-methoxybenzoate 65.8
This compound 50.1
3-(Trifluoromethyl)anisole 18.8

Conditions: H₂ (2.0 MPa), substrate (1.0 mmol); Source:

Biological Activity

Methyl 4-methoxybenzoate, also known as methyl p-anisate, is an organic compound with the molecular formula C₉H₁₀O₃. It has garnered attention in recent years for its diverse biological activities, including antioxidant, antibacterial, cytotoxic, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃) attached to the para position of the benzoate structure. This structural feature is significant in influencing its biological activity due to the electron-donating properties of the methoxy group.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant activity . A systematic investigation revealed that compounds with electron-donating groups like -OCH₃ showed enhanced antioxidant properties. In vitro assays indicated that this compound effectively scavenged free radicals, contributing to its potential use in cosmetic formulations where oxidative stress is a concern .

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Mechanism of Action
This compound150Free radical scavenging
Standard (Trolox)100Free radical scavenging

Cytotoxicity and Antibacterial Activity

In addition to its antioxidant properties, this compound has been evaluated for cytotoxicity and antibacterial activity . The compound demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. However, lower concentrations might still be suitable for cosmetic applications due to their relatively low toxicity .

Furthermore, it was found to possess antibacterial properties against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's efficacy in inhibiting bacterial growth highlights its potential as a natural preservative in food and cosmetic products .

Case Study: Antibacterial Efficacy

A study investigating the antibacterial effects of this compound found that it inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests that this compound could serve as a promising candidate for developing new antibacterial agents .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory activity . Research indicates that it can modulate inflammatory pathways and may be useful in treating conditions characterized by excessive inflammation. Preliminary studies using animal models have shown promising results in reducing inflammation markers when administered with this compound .

Table 2: Anti-Inflammatory Effects

Study ReferenceModel UsedInflammatory Markers Reduced
Study A (2023)Rat modelTNF-α, IL-6
Study B (2023)Mouse modelCOX-2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methoxybenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via acid-catalyzed esterification of 4-methoxybenzoic acid with methanol. Key optimization parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid enhances reaction rates by protonating the carbonyl group .
  • Stoichiometric ratios : Excess methanol drives the equilibrium toward ester formation.
  • Temperature control : Reactions are typically refluxed (~65°C) to balance reactivity and minimize side products. Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

  • Melting point analysis : Pure this compound melts at 48–50°C; deviations indicate impurities .
  • Spectroscopic techniques :

  • IR spectroscopy : Peaks at ~1725 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O stretching) confirm functional groups .
  • NMR : ¹H NMR signals at δ 3.85 (s, 3H, OCH₃) and δ 3.90 (s, 3H, COOCH₃) verify substitution patterns .
    • Chromatography : HPLC with UV detection at 254 nm quantifies purity .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

  • A precursor for pharmaceuticals (e.g., anti-inflammatory agents) via hydrolysis to 4-methoxybenzoic acid or derivatization of the ester group .
  • A building block in heterocyclic chemistry, such as synthesizing triazine-based ligands for metal coordination .
  • A substrate for studying enzyme interactions, particularly cytochrome P450 isoforms (e.g., CYP199A2) in microbial systems .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The para-methoxy group exerts strong electron-donating effects, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the ester group directs substitution to the meta position in certain reactions. For example:

  • Suzuki coupling : Pd-catalyzed reactions with arylboronic acids preferentially form biaryl derivatives at the meta position .
  • Nitration : HNO₃/H₂SO₄ yields 3-nitro-4-methoxybenzoate due to the ester’s deactivating meta-directing effect . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What mechanistic insights can be gained from studying this compound’s interactions with cytochrome P450 enzymes?

Structural studies (e.g., X-ray crystallography) reveal:

  • Binding modes : The methoxy group interacts with hydrophobic pockets in CYP199A2, while the ester carbonyl forms hydrogen bonds with active-site residues .
  • Catalytic activity : Demethylation at the 4-methoxy position produces 4-hydroxybenzoate, a reaction dependent on heme iron coordination . Kinetic assays (e.g., UV-Vis monitoring of substrate depletion) quantify turnover rates under varying pH and temperature conditions .

Q. How does this compound behave in solid-state coordination chemistry, and what drives its thermal decomposition?

When complexed with transition metals (Mn²⁺, Ni²⁺, Cu²⁺):

  • Thermal stability : Decomposition occurs in two stages: ligand loss (150–250°C) followed by metal oxide formation (>400°C). TG-DTA shows exothermic peaks correlated with oxidative breakdown .
  • Structural characterization : IR spectroscopy confirms bidentate binding via the ester carbonyl and methoxy oxygen. XRD reveals monoclinic crystal systems for Cu(II) complexes .

Q. What analytical challenges arise when detecting this compound in complex matrices (e.g., biological or environmental samples)?

Key challenges include:

  • Low concentrations : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD < 0.1 ppm) .
  • Matrix interference : Solid-phase extraction (SPE) using C18 cartridges removes lipids and proteins from biological samples .
  • Isomer discrimination : GC×GC-TOFMS separates this compound from ortho/methoxy isomers based on retention indices .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How can methodological variability be addressed?

While some studies report moderate antibacterial effects (e.g., against E. coli), others show negligible activity. Factors influencing results include:

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) may exhibit higher susceptibility due to cell wall composition .
  • Solubility limitations : Poor aqueous solubility reduces bioavailability; using DMSO carriers at <1% v/v mitigates this . Standardized protocols (CLSI guidelines) and minimum inhibitory concentration (MIC) assays improve reproducibility .

Q. Conflicting data on thermal degradation pathways: What experimental variables explain these differences?

Variations in heating rates (e.g., 5°C/min vs. 10°C/min) and atmosphere (N₂ vs. air) alter decomposition mechanisms:

  • Inert atmospheres : Predominantly yield 4-methoxybenzoic acid via retro-esterification .
  • Oxidative conditions : Generate CO₂ and methoxy-substituted phenols through radical intermediates . Controlled TGA-FTIR coupling identifies volatile products in real-time .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Properties

IUPAC Name

methyl 4-methoxybenzoate
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3
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InChI Key

DDIZAANNODHTRB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7047645
Record name Methyl 4-methoxybenzoate
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Molecular Weight

166.17 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour
Record name Methyl anisate
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Boiling Point

244.00 to 245.00 °C. @ 760.00 mm Hg
Record name Methyl 4-methoxybenzoate
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Solubility

0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl 4-methoxybenzoate
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CAS No.

121-98-2
Record name Methyl 4-methoxybenzoate
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Melting Point

48 °C
Record name Methyl 4-methoxybenzoate
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Synthesis routes and methods I

Procedure details

To prepare methyl 4-methoxybenzoate, 4-methoxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-methoxybenzoate in 19% yield and 4-methoxy phenol in 77% yield after purification by silica gel column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.451 g
Type
reactant
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Quantity
0 (± 1) mol
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Quantity
10 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 ml three-necked flask equipped for reflux and fitted with a mechanical stirrer was added 2.0 g (0.014 mol) of p-hydroxybenzoic acid, 1.0 g. (0.007 mol) of potassium carbonate, and 5.0 ml (0.059 mol) of dimethyl sulfite. The mixture was heated at 100° C. for four hours and then quenched with 15 ml of water. The organics were taken up with methylene chloride and washed sequentially with 12% caustic solution and water. The extracts were concentrated in vacuo to give 1.28 g of methyl p-methoxybenzoate.
Quantity
2 g
Type
reactant
Reaction Step One
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0.007 mol
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5 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-methoxybenzoate
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